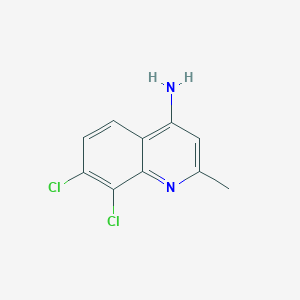

4-Amino-7,8-dichloro-2-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Organic Synthesis

The quinoline moiety is a recurring feature in numerous synthetic and naturally occurring compounds, demonstrating a broad spectrum of biological activities. nih.gov This has led to its classification as a privileged scaffold in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target.

The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties. This adaptability enables the creation of extensive libraries of derivatives for screening against a multitude of biological targets. The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking and hydrophobic interactions, crucial for molecular recognition at biological targets.

The quinoline core is a key component in a number of established and experimental therapeutic agents. nih.gov Notably, 4-aminoquinoline (B48711) derivatives have a long history as antimalarial drugs, with chloroquine (B1663885) being a prominent example. nih.gov The mechanism of action for these antimalarial compounds is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole. acs.org The structure-activity relationships of 4-aminoquinolines have been extensively studied, revealing that substituents on the quinoline ring significantly influence their efficacy, particularly against drug-resistant strains. nih.govoup.com Beyond malaria, quinoline derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.govnih.govmdpi.com

In the realm of synthetic organic chemistry, quinoline and its derivatives serve as versatile building blocks and intermediates. mdpi.com The reactivity of the quinoline ring allows for a variety of chemical transformations, including electrophilic and nucleophilic substitutions, enabling the synthesis of complex molecular architectures. mdpi.com For instance, halogenated quinolines are valuable precursors for cross-coupling reactions, facilitating the introduction of diverse functional groups. durham.ac.uk In industrial applications, quinoline derivatives are utilized in the manufacturing of dyes, agrochemicals, and corrosion inhibitors.

Overview of Dihalo-substituted Quinolines in Scholarly Contexts

The introduction of halogen atoms onto the quinoline scaffold has a profound impact on the molecule's physicochemical properties and biological activity. acs.org Dihalo-substituted quinolines, in particular, are of significant interest in academic research. The position and nature of the halogen substituents can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For example, the presence of a chlorine atom at the 7-position of the 4-aminoquinoline core is a common feature in many antimalarial drugs and is considered crucial for their activity. nih.govyoutube.com Dichloro-substituted quinolines serve as important intermediates in the synthesis of more complex molecules, often through nucleophilic substitution reactions where one or both chlorine atoms are displaced. scholaris.camdpi.comresearchgate.net

Specific Academic Relevance of 4-Amino-7,8-dichloro-2-methylquinoline within Quinoline Research

While extensive research exists for the broader class of 4-aminoquinolines, specific academic studies focusing solely on This compound are limited. However, its structural features suggest potential areas of academic interest. The 4-amino group is a known pharmacophore, particularly in the context of antimalarial activity. acs.org The dichloro substitution at the 7 and 8 positions is anticipated to significantly modulate the electronic landscape and lipophilicity of the molecule, potentially influencing its biological activity and pharmacokinetic profile. researchgate.net The methyl group at the 2-position can also impact the molecule's conformation and metabolic stability.

Given the established importance of substituted 4-aminoquinolines in drug discovery, This compound represents a synthetically accessible scaffold for the development of novel derivatives. Academic research in this area would likely involve the synthesis of analogues with modifications to the 4-amino side chain to explore their potential as therapeutic agents. Furthermore, this compound could serve as a chemical probe to investigate the structure-activity relationships of dihalo-substituted quinolines in various biological assays. The synthesis of such a compound would likely involve the reaction of a corresponding dichloro-quinoline precursor with an appropriate amine. nih.govmdpi.comnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂N₂ |

| Molecular Weight | 227.09 g/mol |

| Physical Form | Solid |

| SMILES | Cc1cc(N)c2ccc(Cl)c(Cl)c2n1 |

| InChI Key | YOXFYSBUBIJKKS-UHFFFAOYSA-N |

| CAS Number | 917562-02-8 |

This data is compiled from publicly available chemical databases. uni.lusigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

7,8-dichloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-4-8(13)6-2-3-7(11)9(12)10(6)14-5/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXFYSBUBIJKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588914 | |

| Record name | 7,8-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-02-8 | |

| Record name | 7,8-Dichloro-2-methyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 917562-02-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 4 Amino 7,8 Dichloro 2 Methylquinoline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like 4-Amino-7,8-dichloro-2-methylquinoline. These computational methods provide insights into molecular geometry, vibrational frequencies, and other properties that are often difficult to probe experimentally.

Ab Initio Studies of Quinoline (B57606) Derivatives

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Among these, the Hartree-Fock (HF) method is a foundational approach used to approximate the many-electron wavefunction and energy.

Studies on analogous compounds, such as 4-amino-2-methylquinoline (AMQ), have utilized ab initio HF calculations to determine optimized molecular geometries and to compute vibrational frequencies. nih.govresearchgate.net These calculations are typically performed with various basis sets, such as the standard 6-31G** and the more extensive 6-311++G**, to achieve a balance between computational cost and accuracy. nih.gov The results from HF methods provide a good starting point for more complex calculations and have been shown to be in reasonable agreement with experimental data for the geometric parameters and vibrational modes of quinoline derivatives. nih.govresearchgate.net The potential energy distribution (PED) of fundamental vibrational modes can also be calculated using ab initio force fields, which aids in the precise assignment of spectral bands. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used tool for the computational study of quinoline derivatives due to its favorable balance of accuracy and computational efficiency. nih.govrsc.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for these studies. nih.govdergipark.org.tr

DFT calculations are used to obtain optimized molecular structures, electronic properties, and vibrational wavenumbers. nih.gov For analogues like 4-amino-2-methylquinoline and 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, DFT computations have been performed with various basis sets, including 6-31G**, 6-311++G(d,p), and the correlation-consistent cc-pVQZ, to investigate structural and spectroscopic properties. nih.govdergipark.org.trresearchgate.net These studies allow for the analysis of frontier molecular orbitals (HOMO and LUMO), the calculation of the HOMO-LUMO energy gap to assess chemical reactivity and kinetic stability, and the generation of molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

| Parameter | Method/Functional | Basis Set | Software | Reference |

|---|---|---|---|---|

| Geometry Optimization & Frequency Calculation | B3LYP | 6-311++G(d,p) | Gaussian 09W | nih.gov |

| Geometry Optimization & Frequency Calculation | B3LYP | cc-pVDZ, cc-pVTZ, cc-pVQZ | Gaussian 09 | dergipark.org.trresearchgate.net |

| Geometry Optimization & Frequency Calculation | HF, B3LYP | 6-31G, 6-311++G | N/A | nih.gov |

| Photophysical Properties & FMO Analysis | B3LYP / TD-DFT | 6-31G'(d,p) | Gaussian 09 | nih.gov |

Vibrational Spectroscopy Analysis (FTIR, FT-Raman) and Computational Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman), provides a molecular fingerprint based on the vibrational modes of a compound. The experimental spectra of quinoline derivatives are often complex, and computational methods are crucial for accurate band assignments. researchgate.netresearchgate.net

For related compounds, FTIR spectra are typically recorded in the 4000–400 cm⁻¹ range, and FT-Raman spectra in the 4000–100 cm⁻¹ range. nih.gov The experimentally observed vibrational frequencies are then compared with theoretical wavenumbers calculated using DFT (e.g., B3LYP/6-311++G(d,p)). dergipark.org.trnih.gov Theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors. nih.gov The Potential Energy Distribution (PED) analysis is used to make unambiguous assignments for the vibrational modes. nih.gov

Key vibrational modes for amino-substituted quinolines include the NH₂ asymmetric and symmetric stretching vibrations, typically observed above 3300 cm⁻¹, and the NH₂ deformation mode (scissoring) found in the 1500–1600 cm⁻¹ range. dergipark.org.trresearchgate.net Other characteristic bands correspond to C=C and C-N stretching vibrations within the quinoline ring system. dergipark.org.tr

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT (B3LYP/cc-pVQZ) (cm⁻¹) |

|---|---|---|---|

| NH₂ Asymmetric Stretch | - | - | 3494 |

| NH₂ Symmetric Stretch | 3383 | 3388 | 3383 |

| C=C Stretch | 1638 | 1637 | 1603 |

| C=C Stretch | 1619 | 1621 | 1615 |

| NH₂ Deformation (Scissoring) | 1592 | 1594 | - |

| C-N Stretch | - | 1375 | - |

| Symmetric C-F₃ Stretch | - | - | 1140 |

| C-F Stretch | 1117 | - | 1112 |

Molecular Geometry and Normal Mode Frequency Computations

The precise three-dimensional structure of a molecule is critical for understanding its reactivity and biological activity. Quantum chemical calculations are employed to determine the optimized molecular geometry by finding the minimum energy conformation on the potential energy surface.

Both ab initio HF and DFT methods are used to perform geometry optimizations on quinoline derivatives. nih.gov The calculations yield key parameters such as bond lengths, bond angles, and dihedral angles. Studies on 4-amino-2-methylquinoline show that the geometries calculated by both HF and DFT methods are in good agreement with each other and with available experimental data. nih.govresearchgate.net Following geometry optimization, normal mode frequency calculations are performed. These computations provide the harmonic vibrational frequencies and corresponding vibrational modes, which are essential for interpreting experimental IR and Raman spectra. researchgate.net The calculated frequencies are typically positive for a true energy minimum structure.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C4-N11 (Amino) | 1.373 |

| Bond Length (Å) | N11-H12 | 1.011 |

| Bond Length (Å) | N11-H13 | 1.011 |

| Bond Length (Å) | C2-C14 (Methyl) | 1.508 |

| Bond Angle (°) | C3-C4-N11 | 120.3 |

| Bond Angle (°) | C5-C4-N11 | 119.8 |

| Bond Angle (°) | H12-N11-H13 | 115.5 |

| Dihedral Angle (°) | C5-C4-N11-H12 | 179.9 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential therapeutic agents.

Ligand-Enzyme Interaction Profiling

Molecular docking studies have been extensively performed on various quinoline derivatives to explore their potential as inhibitors for a range of enzymes. nih.govresearchgate.nettubitak.gov.tr This in silico approach predicts the preferred orientation of a ligand when bound to a receptor's active site and estimates the strength of the interaction, often expressed as a docking score or binding energy. researchgate.netnih.gov

The general procedure involves preparing the 3D structures of the ligand and the target protein, the latter often obtained from the Protein Data Bank (PDB). tubitak.gov.tr A docking algorithm then systematically explores possible binding poses of the ligand within the specified active site of the protein, scoring each pose based on a force field. nih.gov

Quinoline analogues have been docked against several important enzyme targets:

HIV Reverse Transcriptase: Studies have shown that quinoline derivatives can bind effectively to the non-nucleoside inhibitor binding pocket of HIV reverse transcriptase, with some compounds exhibiting higher docking scores than standard drugs. nih.govtubitak.gov.tr

Dengue Virus NS2B/NS3 Protease: 4-Amino-7-chloroquinoline analogues have been investigated as potential inhibitors of this essential viral enzyme. Docking studies revealed interactions with key amino acid residues like Lys74, Leu149, and Trp83.

Cancer-Related Proteins: Quinoline-based inhibitors have been docked against various proteins implicated in cancer, such as Aurora A kinase and AKT1, to predict their binding modes and rationalize their potential anti-cancer activity. researchgate.netnih.govorientjchem.org

The analysis of docking results focuses on identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. These insights are crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. orientjchem.org

| Quinoline Analogue Class | Enzyme Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazoline/Pyrimidine-Quinoline | HIV Reverse Transcriptase (4I2P) | up to -10.675 | N/A | tubitak.gov.tr |

| 4-Amino-7-Chloroquinoline Analogues | Dengue Virus Protease (2FOM) | -7.3 to -8.2 | Lys74, Leu149, Trp83, Asn152 | |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | Anticancer Peptide CB1a (2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, PHE-15, TRP-12 | nih.gov |

| Substituted Quinoline-Hydrazides | Aurora A kinase (3FDN) | N/A (vdW + Hbond + desolv energy) | Arg137, Thr217, Lys162, Ala213 | orientjchem.org |

Binding Affinity Predictions and Molecular Dynamics Simulations

Predicting the binding affinity of a ligand to its target protein is a central goal in computational drug design. While molecular docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view by simulating the movements of atoms in the protein-ligand complex over time. nih.govresearchgate.net

For 4-aminoquinoline (B48711) derivatives, MD simulations have been employed to evaluate the stability of the ligand-protein complex and to refine docking poses. nih.gov These simulations can reveal how the ligand and protein adjust their conformations to optimize binding, providing insights into the flexibility of the binding site and the stability of key interactions, such as hydrogen bonds, over the simulation period. researchgate.net

The binding affinity can be estimated from MD trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This approach calculates the free energy of binding by considering enthalpic contributions from molecular mechanics and entropic contributions from solvation models. Such calculations have been used to evaluate the interactions of 4-aminoquinoline hybrids with their targets, helping to rationalize their inhibitory activity. nih.gov Applying these methods to the this compound-target complexes would provide quantitative predictions of binding affinity and a deeper understanding of the dynamic nature of the interactions.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of new compounds and guiding the design of more potent analogues.

QSAR studies on various series of 4-aminoquinoline derivatives have successfully correlated their biological activities with specific molecular descriptors. nih.govijprajournal.com These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. ijprajournal.com

For anti-TB activity, QSAR models for quinolinone-based compounds have suggested that van der Waals volume, electron density, and electronegativity play a pivotal role. nih.gov In the context of antimalarial activity, studies on 4-aminoquinoline derived thiazolidines have utilized topological and connectivity descriptors to build regression models. ijprajournal.com The development of statistically valid QSAR models for 4-aminoquinoline analogues against both chloroquine-sensitive and chloroquine-resistant malaria strains has been a key focus, allowing for the prediction of activity for novel structures. nih.gov These models often reveal that steric factors (related to the size and shape of substituents), hydrophobic properties (log P), and electronic parameters are critical for activity. The predictive power of these models is rigorously tested through internal and external validation methods to ensure their robustness. researchgate.net

The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to determine electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govscirp.org

A smaller HOMO-LUMO gap generally implies that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com DFT studies on quinoline derivatives have calculated these parameters to understand their reactivity. For instance, the analysis of 2-Chloro-7-methylquinoline-3-carbaldehyde revealed a HOMO-LUMO energy gap of around 3.75-3.84 eV, indicating its relative reactivity. dergipark.org.tr The distribution of electron density in the HOMO and LUMO orbitals shows where a molecule is most likely to participate in electrophilic and nucleophilic reactions, respectively. For this compound, the electron-donating amino group and the electron-withdrawing chlorine atoms would significantly influence the energies and electron densities of the frontier orbitals, thereby modulating its reactivity and binding characteristics with target enzymes.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons from a system. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. nih.gov |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the energy lowering of a system when it accepts electrons. irjweb.com |

Investigation of Amino-Imino Tautomerism in QSAR Modeling

The phenomenon of tautomerism, the interconversion of structural isomers, is a critical consideration in the quantitative structure-activity relationship (QSAR) modeling of biologically active molecules. For 4-aminoquinoline derivatives, the potential for amino-imino tautomerism can significantly influence the molecular properties that govern their interactions with biological targets. The amino form is generally considered more stable; however, the imino tautomer can also exist and may be the bioactive form.

In a notable study focused on 7-chloro-4-aminoquinolines, which are structural analogues of this compound, researchers conducted a hologram quantitative structure-activity relationship (HQSAR) analysis to model their anti-mycobacterial activity. A key aspect of this investigation was the consideration of amino-imino tautomerism. The study treated the amino (I) and imino (II) forms as two distinct datasets to determine which tautomeric state provided a more predictive QSAR model.

The results demonstrated that robust and statistically significant HQSAR models could be generated for both tautomers. The model based on the amino tautomer (Tautomer I) yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.80 and a non-cross-validated correlation coefficient (r²) of 0.97. Similarly, the model derived from the imino tautomer (Tautomer II) produced a q² of 0.77 and an r² of 0.98. These statistical indices indicate that both models have a high degree of predictive capability.

However, upon external validation, the model based on the imino tautomer (Tautomer II) exhibited superior performance in predicting the biological activity of a test set of compounds. This finding suggests that the imino form may be the more relevant tautomer for the anti-mycobacterial activity of this class of compounds, or at least provides a better model for predicting this activity. The success of this approach underscores the importance of accounting for tautomerism in molecular modeling studies to enhance the predictive power of QSAR models and to gain deeper insights into the potential bioactive conformations of 4-aminoquinoline derivatives.

Influence of Substituent Effects on Molecular Properties and Reactivity

Computational studies on various quinoline derivatives have provided insights into how different substituents impact key molecular descriptors. Generally, electron-donating groups (EDGs) like the amino and methyl groups increase the electron density of the aromatic system, while electron-withdrawing groups (EWGs) like chlorine atoms decrease it. The interplay of these effects in this compound dictates its chemical behavior.

The amino group at the 4-position is a strong activating group that donates electron density to the ring through resonance, increasing the nucleophilicity of the quinoline system. The methyl group at the 2-position is a weak activating group, contributing electron density via hyperconjugation and induction. Conversely, the chlorine atoms at the 7 and 8-positions are deactivating groups that withdraw electron density inductively, while also donating some electron density through resonance. The net effect of halogens is typically electron-withdrawing.

These substituent effects have a direct impact on several key molecular properties:

Dipole Moment: The presence of both electron-donating and electron-withdrawing groups at different positions creates a significant molecular dipole moment. The precise vector sum of the individual bond dipoles determines the magnitude and direction of the net dipole moment, which in turn influences the molecule's solubility and intermolecular interactions.

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. EDGs tend to raise the HOMO energy level, while EWGs lower the LUMO energy level. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Reactivity: The positions of the substituents guide the regioselectivity of chemical reactions. The increased electron density from the amino and methyl groups can direct electrophilic attack, while the electron-withdrawing nature of the chlorine atoms can make the carbon atoms to which they are attached more susceptible to nucleophilic attack, although the 4-amino group is a primary determinant of reactivity at that position.

The following interactive table provides a theoretical overview of the expected influence of different types of substituents on the molecular properties of a generic quinoline scaffold, which can be extrapolated to understand the specific case of this compound.

| Substituent Type | Position on Quinoline Ring | Expected Effect on Dipole Moment | Expected Effect on HOMO-LUMO Gap | Expected Effect on Reactivity |

| Strong Electron-Donating (e.g., -NH₂) | 4 | Increase | Decrease | Activates the ring towards electrophilic substitution |

| Weak Electron-Donating (e.g., -CH₃) | 2 | Slight Increase | Slight Decrease | Weakly activates the ring |

| Strong Electron-Withdrawing (e.g., -NO₂) | 7, 8 | Significant Increase | Decrease | Deactivates the ring towards electrophilic substitution; may facilitate nucleophilic aromatic substitution |

| Halogen (e.g., -Cl) | 7, 8 | Increase | Decrease | Deactivates the ring towards electrophilic substitution; directs ortho, para (with respect to other activating groups) |

This theoretical framework is essential for predicting the chemical behavior of this compound and for designing analogues with tailored electronic properties for various applications.

Mechanisms of Action of 4 Amino 7,8 Dichloro 2 Methylquinoline and Analogues at the Molecular Level

Anti-Parasitic Mechanisms

The anti-parasitic action of 4-aminoquinolines is most notably observed in their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The primary site of action is the parasite's digestive vacuole, a specialized acidic organelle where the parasite digests host hemoglobin.

Accumulation in Acidic Food Vacuoles of Parasites

A critical feature of 4-aminoquinolines is their ability to accumulate to high concentrations within the acidic food vacuole of the malaria parasite. researchgate.netnih.gov As weak bases, these compounds can diffuse across membranes in their unprotonated state. Once inside the acidic environment of the food vacuole (pH 4.5-5.0), the basic side chain of the 4-aminoquinoline (B48711) becomes protonated. nih.gov This protonation traps the drug inside the vacuole, leading to concentrations several hundred-fold higher than in the surrounding plasma. nih.gov This accumulation is a crucial first step, concentrating the drug at its site of action. nih.gov The presence of a basic amino side chain is considered essential for this accumulation and, consequently, for potent antiplasmodial activity. nih.gov

Association with Hematin and Inhibition of Hemozoin Formation

During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin for nutrients. This process releases toxic free heme (ferriprotoporphyrin IX). taylorandfrancis.com To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. nih.gov

4-aminoquinolines interfere with this vital detoxification process. taylorandfrancis.comnih.govwikipedia.org The 4-aminoquinoline nucleus has a strong affinity for and forms a complex with hematin. nih.govtaylorandfrancis.com This interaction is thought to prevent the heme from being incorporated into the growing hemozoin crystal. nih.govwikipedia.org The presence of a 7-chloro group on the quinoline (B57606) ring is a critical requirement for this inhibitory activity. nih.gov By blocking hemozoin formation, the drug leads to the buildup of toxic, soluble heme, which damages parasite membranes and leads to cell lysis and death. nih.gov

Detailed research findings on the inhibition of hemozoin formation by 4-aminoquinoline analogues are presented in the table below.

| Compound/Analogue | Effect on Hemozoin Formation | Key Structural Feature for Activity |

| Chloroquine (B1663885) (a 4-amino-7-chloroquinoline) | Potent inhibitor of hemozoin formation. nih.govwikipedia.org | 4-aminoquinoline nucleus for heme binding; 7-chloro group for inhibitory activity. nih.gov |

| N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides | Exceedingly well-inhibited hemozoin formation. researchgate.net | Quinoline, 4-amino, and sulfonamide moieties interact with ferriprotoporphyrin. researchgate.net |

| [(7-chloroquinolin-4-yl)amino]acetophenones | Inhibited hemozoin formation, blocking the detoxification of free heme. nih.gov | The acetyl group on the phenyl ring may enhance interaction with hematin. nih.gov |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | Able to inhibit the formation of beta-hematin. | 4-amino-7-chloroquinoline scaffold. |

Antimicrobial Mechanisms

While the primary application of 4-aminoquinolines has been in the treatment of parasitic diseases, their potential as antimicrobial agents has also been explored.

Inhibition of Penicillin Binding Protein (PBP2a)

Penicillin-binding protein 2a (PBP2a), encoded by the mecA gene, is a key enzyme that confers resistance to β-lactam antibiotics in bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA). Inhibition of PBP2a is a strategy to overcome this resistance. However, based on the available research, there is no direct evidence to suggest that 4-Amino-7,8-dichloro-2-methylquinoline or its analogues exert their antimicrobial effects through the inhibition of Penicillin Binding Protein (PBP2a). Studies on PBP2a inhibitors have focused on other classes of compounds, and a direct link to 4-aminoquinolines has not been established in the provided scientific literature.

Antiviral Mechanisms

The antiviral properties of 4-aminoquinoline derivatives, such as chloroquine and hydroxychloroquine (B89500), have gained significant attention. nih.gov These compounds are known to have broad-spectrum antiviral activity in vitro, although their clinical efficacy can vary. The proposed mechanisms are multifaceted and often involve interference with key stages of the viral life cycle.

One of the primary proposed antiviral mechanisms is the impairment of viral entry and replication by altering the pH of intracellular organelles. nih.gov Viruses often rely on pH-dependent endosomes for entry into the host cell. By accumulating in these acidic vesicles and raising their pH, 4-aminoquinolines can prevent the conformational changes in viral proteins necessary for fusion and release of the viral genome into the cytoplasm.

Furthermore, these compounds may interfere with the glycosylation of cellular receptors for viruses, which can inhibit virus-cell binding. nih.gov Interference with the terminal glycosylation of angiotensin-converting enzyme 2 (ACE2), the cellular receptor for SARS-CoV, has been cited as a potential mechanism of action for chloroquine. Other proposed mechanisms include inhibition of viral polymerases and interference with viral assembly and release. While these general mechanisms are attributed to 4-aminoquinoline analogues, specific research on the antiviral activity and precise molecular targets of this compound is not extensively detailed in the current literature.

Anti-Cancer Mechanisms

The 4-aminoquinoline scaffold is a key component in compounds investigated for anti-cancer properties. nih.gov These derivatives employ a range of mechanisms to combat cancer, including halting cell proliferation, triggering programmed cell death, and inhibiting processes essential for tumor growth and spread. nih.govmdpi.com

A fundamental strategy in cancer therapy is to inhibit the uncontrolled proliferation of tumor cells. Quinoline derivatives have demonstrated significant antiproliferative activity across various cancer cell lines.

For instance, a novel compound, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), effectively suppressed the growth of SK-Hep1 liver cancer cells, with 5 µM ADQ almost completely repressing cell growth. researchgate.net The mechanism was linked to the inhibition of the Akt signaling pathway, which is often hyperactivated in liver cancer and leads to continuous cell proliferation. researchgate.net Similarly, a study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids found that several compounds exhibited strong cytotoxic activity against leukemia and lymphoma cell lines, with GI₅₀ values ranging from 0.4 to 8 µM. mdpi.com These compounds were effective in suppressing cell cycle progression. mdpi.com Another class of quinoline-based compounds was found to inhibit DNA methyltransferase (DNMT), leading to potent proliferation inhibition in U937 and HL60 leukemia cells, with IC₅₀ values as low as 0.2 µM. mdpi.com

Table 3: Antiproliferative Activity of Quinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| ADQ | SK-Hep1 (Liver Cancer) | Growth Inhibition | ~100% at 5 µM | researchgate.net |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (T-cell lymphoma) | GI₅₀ | 0.4 µM | mdpi.com |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | CCRF-CEM (Leukemia) | GI₅₀ | 0.8 µM | mdpi.com |

Apoptosis, or programmed cell death, is a critical cellular process that is often evaded by cancer cells. Many chemotherapeutic agents, including quinoline derivatives, function by reactivating this process. The induction of apoptosis is a common mechanism of action for 4-aminoquinoline analogues. nih.govmdpi.com

Studies have shown that cytotoxic concentrations of 4-amino-3-acetylquinoline can induce morphological changes characteristic of apoptosis and cause DNA fragmentation in murine leukemia L1210 cells. nih.govresearchgate.net The efficacy of such compounds is often linked to the intrinsic propensity of the target tumor cells to undergo apoptosis. researchgate.net In another example, 7-chloro-4-aminoquinoline-benzimidazole hybrids (compounds 5d and 12d) were found to induce apoptosis in HuT78 lymphoma cells. mdpi.com This was demonstrated by the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway, and the externalization of phosphatidylserine (B164497) on the plasma membrane. mdpi.com The activation of caspases, a family of proteases that execute apoptosis, is another key indicator. researchgate.net Chloroquine, a well-known 4-aminoquinoline, can induce apoptosis in glioma cells, a process that appears to be dependent on p53. nih.gov

Tumor growth and metastasis are dependent on angiogenesis (the formation of new blood vessels) and the ability of cancer cells to migrate and invade surrounding tissues. Research has indicated that quinoline derivatives can interfere with these processes.

The compound 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) has shown significant effects on the invasive properties of liver cancer cells. researchgate.net It was found to inhibit wound healing and cellular invasion in SK-Hep1 cells and also suppressed the invasion of other liver cancer cell lines, Huh7 and PLC-PRF-5. researchgate.net This anti-invasive effect was associated with the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell migration. researchgate.net The activity of MMP-2 was almost entirely suppressed by ADQ treatment. researchgate.net

DNA topoisomerases are essential nuclear enzymes that resolve topological problems in DNA that arise during replication, transcription, and chromosome segregation. nih.gov They are validated targets for cancer chemotherapy because their inhibition can lead to DNA damage and subsequent cell death. mdpi.com Drugs that target topoisomerases are often classified as "poisons" because they stabilize the transient enzyme-DNA cleavage complex, which transforms the enzyme into a cellular toxin that generates DNA strand breaks. nih.govnih.gov

Quinoline derivatives have been explored as topoisomerase inhibitors. A study on pyrazolo[4,3-f]quinoline derivatives identified compounds with inhibitory activity against both topoisomerase I and topoisomerase IIα. mdpi.com One derivative, compound 2E, showed an inhibition of topoisomerase IIα activity (88.3%) that was comparable to the well-known inhibitor etoposide (B1684455) (89.6%) at a 100 µM concentration. mdpi.com Topoisomerase II inhibitors function by inducing double-strand DNA breaks, which activates the apoptotic pathway in cancer cells. nih.gov

Other Pharmacological Targets and Pathway Modulation

CD38 Enzyme Inhibition and NAD Metabolism

The cluster of differentiation 38 (CD38) is a multifunctional enzyme that plays a critical role in cellular signaling and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) homeostasis. nih.govfrontiersin.org It is a primary consumer of NAD+ in mammalian tissues, degrading it to metabolites like cyclic ADP-ribose (cADPR) and ADP-ribose. nih.govrjpbcs.com Given that NAD+ is a crucial coenzyme for metabolic redox reactions and a substrate for various signaling proteins, its decline is associated with aging and metabolic diseases. nih.gov Consequently, inhibiting CD38 is a therapeutic strategy to boost NAD+ levels. nih.govfrontiersin.org

Analogues of 4-amino-quinoline have been identified as potent, non-covalent, reversible inhibitors of the CD38 enzyme. nih.gov High-throughput screening and subsequent structure-activity relationship (SAR) studies have led to the development of 4-amino-8-quinoline carboxamides as submicromolar inhibitors of human CD38. nih.govresearchgate.net Starting from initial micromolar hits, systematic exploration of the quinoline ring's substituents at the 4-, 6-, and 8-positions resulted in compounds with 10- to 100-fold greater potency. nih.gov

These inhibitors have demonstrated the ability to elevate NAD+ levels in tissues. For instance, in a diet-induced obese mouse model, the administration of specific 4-amino-8-quinoline carboxamide inhibitors led to increased NAD+ concentrations in both the liver and muscle. nih.govresearchgate.net This highlights the therapeutic potential of these compounds for addressing conditions linked to abnormally low NAD+ levels. nih.gov The development of these potent inhibitors provides crucial tools for further biological investigation into the function of the CD38 enzyme. nih.govresearchgate.net

Table 1: Potency of Select 4-Amino-Quinoline Analogues as CD38 Inhibitors

| Compound | IC50 (nM) | Notes |

|---|---|---|

| 78c | 7.3 | A lead compound identified as a potent CD38 inhibitor. nih.gov |

| 1ai | 46 | Shown to elevate NAD+ tissue levels in vivo. nih.govnih.gov |

Nuclear Receptor Subfamily 4 Group A Member 2 (NR4A2/Nurr1) Activation for Neurological Applications

Nuclear Receptor Subfamily 4 Group A Member 2 (NR4A2), also known as Nurr1, is an orphan nuclear receptor that is essential for the development, maintenance, and protection of midbrain dopaminergic neurons. nih.govharvard.edu This transcription factor is a key regulator in the brain's dopaminergic system, and its diminished expression or impaired function is linked to the pathogenesis of Parkinson's disease (PD). nih.govwikipedia.orgresearchgate.net As such, activating Nurr1 represents a promising disease-modifying therapeutic approach for neurodegenerative disorders like PD. harvard.edu

Research has successfully identified a class of Nurr1 agonists that share an identical chemical scaffold: 4-amino-7-chloroquinoline. nih.govharvard.edu This discovery points to a critical structure–activity relationship for the activation of this nuclear receptor. nih.gov Compounds containing this scaffold, such as amodiaquine (B18356) (AQ) and chloroquine (CQ), have been shown to increase the transcriptional activity of Nurr1-based reporter constructs. nih.gov The specificity of this interaction is high, as these compounds did not activate other tested nuclear receptors, and other quinoline compounds lacking the 4-amino-7-chloroquinoline entity showed no detectable Nurr1 transactivation function. nih.gov

Nurr1 plays a dual role by not only maintaining dopaminergic neurons but also repressing proinflammatory genes in microglia and astrocytes, thereby protecting neurons from inflammation-induced death. nih.govresearchgate.net The activation of Nurr1 by these quinoline-based agonists enhances both of these functions. nih.gov Targeting Nurr1 with agonists built upon the 4-amino-quinoline scaffold has shown significant efficacy in animal models of Parkinson's disease, improving behavioral deficits. nih.govharvard.edu This line of research is advancing toward the clinical development of optimized compounds that could offer a novel therapeutic option for individuals with Parkinson's disease. harvard.edu

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | N/A |

| 4-amino-7-chloroquinoline | N/A |

| Amodiaquine | AQ |

| Chloroquine | CQ |

| 2-methyl-4-(((2,3,6-trichlorophenyl)methyl)amino)-8-quinolinecarboxamide | 1ah |

| 4-((2-fluoro-6-(trifluoromethyl)benzyl)amino)-2-methylquinoline-8-carboxamide | 1ai |

| Nicotinamide adenine dinucleotide | NAD+ |

| Cyclic ADP-ribose | cADPR |

Biological Activities and Potential Pharmacological Applications in Preclinical Research

Antimicrobial Activity6.2.1. Antibacterial Efficacy (e.g., against MRSA, S. pyogenes, E. coli, S. aureus, P. aeruginosa)6.2.2. Antifungal Potential6.2.3. Anti-mycobacterial Activity

Further research and synthesis of this specific compound would be required to determine its biological activities.

Antiviral Activity

While specific antiviral studies on 4-Amino-7,8-dichloro-2-methylquinoline are not extensively documented, the quinoline (B57606) scaffold is a well-established pharmacophore in antiviral drug discovery. researchgate.net Derivatives of quinoline have demonstrated inhibitory activity against a range of viruses. For instance, compounds based on the quinoline framework have been investigated for their potential efficacy against viruses such as HIV, Dengue, Zika, and MERS-CoV. researchgate.netnih.govfrontiersin.org The mechanism of action for many quinoline-based antiviral agents is often attributed to their ability to interfere with viral replication and other essential viral processes. nih.gov Research into 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives, which share some structural similarities, has shown significant inhibitory activity against the Dengue virus serotype 2 (DENV2). frontiersin.org However, it is crucial to note that the specific antiviral profile of this compound would require direct investigation.

Anti-Cancer Research

The potential of quinoline derivatives as anti-cancer agents has been a significant area of preclinical research.

Activity Against Human Cancer Cell Lines (e.g., MCF-7)

Inhibition of Tumorigenic Pathways

Quinoline-based compounds have been shown to interfere with various tumorigenic pathways. A significant mechanism of action for many anti-cancer quinoline derivatives is the inhibition of protein kinases, which are crucial for tumor growth and progression. researchgate.net Additionally, some quinoline derivatives have been found to disrupt the assembly of microtubules, which are essential for cell division, thereby halting the proliferation of cancer cells. nih.gov These general mechanisms highlight the potential avenues through which quinoline compounds, possibly including this compound, could exert anti-cancer effects.

Dual-Targeting Capabilities

There is growing interest in developing therapeutic agents that can act on multiple targets. The 4-aminoquinoline (B48711) scaffold has shown promise in this area.

Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC) and Antiprotozoal Activity

Research has identified 4-amino-7-chloroquinolines as inhibitors of the Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC), a potent bacterial toxin. nih.gov Notably, some of these compounds also exhibit significant antiprotozoal activity. mdpi.com This dual-targeting capability is of considerable interest for the development of broad-spectrum therapeutic agents. For instance, novel derivatives of 7-chloroquinolin-4-amine (B103981) have demonstrated promising in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense. mdpi.com While these findings are for the closely related 4-amino-7-chloroquinoline structure, they suggest a potential area of investigation for this compound.

Other Investigated Biological Activities

Antioxidant Properties

The antioxidant potential of quinoline derivatives has also been explored. Studies on 8-amino-quinoline derivatives combined with natural antioxidant acids have demonstrated their ability to scavenge free radicals. The antioxidant activity is often attributed to the chemical structure of the quinoline ring and its substituents. While these findings are for a different positional isomer, they suggest that the broader class of aminoquinolines may possess antioxidant properties worth investigating. Specific studies on the antioxidant capabilities of this compound are needed to confirm this potential.

Anti-inflammatory Effects (general quinoline derivatives)

The quinoline scaffold is a significant structure in medicinal chemistry, with various derivatives being explored for their anti-inflammatory properties. nih.govbenthamdirect.com These compounds have been shown to target several key mediators of the inflammatory response, including enzymes and receptors like Phosphodiesterase 4 (PDE4), Transient Receptor Potential Vanilloid 1 (TRPV1), TNF-α converting enzyme (TACE), and Cyclooxygenase (COX). nih.govresearchgate.net The specific anti-inflammatory activity and target of a quinoline derivative are highly dependent on the type and position of chemical groups attached to its core structure. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have revealed that specific substitutions on the quinoline ring dictate the compound's mechanism of action. nih.gov For instance, the presence of a carboxamide moiety has been associated with TRPV1 antagonism, while a carboxylic acid group can lead to COX inhibition. nih.govresearchgate.net Furthermore, derivatives with an aniline (B41778) group at the C-4 position have demonstrated potential for PDE4 inhibition. nih.gov Research on RAW264.7 mouse macrophages stimulated with lipopolysaccharide (LPS) showed that certain quinoline-carboxylic acids exerted noteworthy anti-inflammatory effects. nih.gov This highlights the versatility of the quinoline framework in developing targeted anti-inflammatory agents for both acute and chronic inflammatory conditions. researchgate.net

Table 1: Examples of Quinoline Derivatives and their Anti-inflammatory Targets

| Quinoline Derivative Class | Substituent Moiety | Pharmacological Target/Activity |

|---|---|---|

| General Quinolines | Carboxamide | TRPV1 Antagonism nih.govresearchgate.net |

| General Quinolines | Carboxylic Acid | COX Inhibition nih.govresearchgate.netnih.gov |

| General Quinolines | C-4 Aniline, C-8 Aryl, C-5 Oxazole | PDE4 Inhibition nih.gov |

Neurological Applications (e.g., Parkinson's Disease)

Quinoline derivatives have emerged as a promising class of compounds in the research for neuroprotective therapies, particularly for neurodegenerative conditions such as Parkinson's Disease (PD). researchgate.netijprajournal.com Parkinson's is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. nih.gov Research has focused on strategies to protect these neurons and manage the neuroinflammatory processes associated with the disease. nih.gov

A key area of investigation involves the 4-amino-7-chloroquinoline scaffold, a core structure found in antimalarial drugs like chloroquine (B1663885) and amodiaquine (B18356). nih.govresearchgate.net Compounds with this structure have been identified as synthetic agonists for the orphan nuclear receptor Nurr1 (also known as NR4A2). nih.gov Nurr1 is crucial for the development, maintenance, and survival of midbrain dopaminergic neurons. nih.govresearchgate.net It also plays a protective role by suppressing neurotoxic pro-inflammatory genes in glial cells (microglia and astrocytes). nih.gov By activating both the transcriptional and repressive functions of Nurr1, these quinoline-based compounds can protect dopaminergic neurons from inflammation-induced cell death, making them a promising therapeutic target for PD. nih.gov

In addition to targeting Nurr1, other quinoline derivatives are being investigated for their ability to inhibit enzymes implicated in the neurodegenerative process of PD. nih.gov Molecular docking and in-silico studies have suggested that certain quinoline derivatives could act as inhibitors of enzymes such as catechol-O-methyltransferase (COMT), monoamine oxidase type B (MAO-B), and acetylcholinesterase (AChE). researchgate.netnih.gov The inhibition of COMT and MAO-B is particularly relevant to PD, as these enzymes are involved in the metabolic breakdown of dopamine (B1211576). nih.gov Another target being explored is Phosphodiesterase 10A (PDE10A), which is highly expressed in the striatum and plays a role in regulating neurotransmission in pathways affected by PD. nih.govacs.org

Table 2: Quinoline Derivatives and their Potential Targets in Parkinson's Disease Research

| Quinoline Scaffold/Derivative | Proposed Target | Potential Mechanism of Action |

|---|---|---|

| 4-Amino-7-chloroquinolines | Nurr1 (NR4A2) Receptor | Agonist activity enhances dopaminergic neuron survival and suppresses neuroinflammation. nih.govresearchgate.net |

| General Quinoline Derivatives | Catechol-O-methyltransferase (COMT) | Inhibition may increase dopamine availability. ijprajournal.comnih.gov |

| General Quinoline Derivatives | Monoamine oxidase type B (MAO-B) | Inhibition prevents dopamine degradation. researchgate.netnih.gov |

Development of Derivatives and Hybrid Compounds Based on the 4 Amino 7,8 Dichloro 2 Methylquinoline Scaffold

Structural Modifications and Functionalization Strategies

The modification of the 4-amino-7,8-dichloro-2-methylquinoline scaffold can be approached through several synthetic strategies, primarily focusing on the functionalization of the 4-amino group and the quinoline (B57606) ring system. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

A primary method for modifying the 4-aminoquinoline (B48711) core is through nucleophilic aromatic substitution (SNAr) . scielo.brnih.gov This typically involves the reaction of a precursor, such as 4,7,8-trichloro-2-methylquinoline, with a variety of amine nucleophiles. The chlorine atom at the C4 position is highly susceptible to nucleophilic attack, allowing for the introduction of diverse side chains. These side chains can vary in length, branching, and the presence of additional functional groups, such as secondary or tertiary amines, hydroxyl groups, and heterocyclic rings. nih.gov

Functionalization can also be directed at other positions of the quinoline ring, although this is often more challenging. For the this compound scaffold, modifications at the 2-methyl group or the aromatic ring could be explored to further investigate structure-activity relationships. For example, oxidation of a methyl group to a carboxylic acid could provide a new point for derivatization.

The following table summarizes common functionalization strategies applicable to the 4-aminoquinoline scaffold:

| Strategy | Description | Potential Reagents/Conditions | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the C4-chloro group with an amine. | Primary or secondary amines, often heated in a solvent or neat. | scielo.brnih.gov |

| Side Chain Acylation | Formation of an amide bond on a terminal amine of the side chain. | Acyl chlorides, carboxylic acids with coupling agents. | nih.gov |

| Side Chain Sulfonylation | Formation of a sulfonamide linkage on a terminal amine. | Sulfonyl chlorides in the presence of a base. | nih.gov |

| Urea/Thiourea Formation | Reaction of a terminal amine with isocyanates or isothiocyanates. | Isocyanates, isothiocyanates. | nih.gov |

Synthesis of Chirally Defined Side Chain Variants

A common approach involves the use of chiral starting materials, such as amino acids, to construct the side chain. This strategy allows for the precise control of the stereochemistry at one or more centers. The synthesis typically begins with the protection of the amino and carboxyl groups of an amino acid. The carboxylic acid is then reduced to an alcohol, which can be further functionalized.

A general synthetic route to a chirally defined side chain, based on methodologies for related compounds, is outlined below:

Protection: The amino group of a chiral amino acid is protected, for example, with a Boc or Cbz group.

Reduction: The carboxylic acid functionality is reduced to a primary alcohol.

Activation: The alcohol is converted to a good leaving group, such as a mesylate or tosylate.

Nucleophilic Substitution: The leaving group is displaced by a nucleophile, for example, an amine, to extend the side chain.

Deprotection: The protecting group on the initial amino acid's nitrogen is removed.

Coupling: The resulting chiral amine is coupled with the 4-chloroquinoline (B167314) core, in this case, 4,7,8-trichloro-2-methylquinoline. nih.gov

This multi-step process allows for the generation of a library of compounds with varying stereochemistry and side chain structures, enabling a detailed investigation of the impact of chirality on biological activity.

Conjugation with Other Pharmacophores and Heterocyclic Systems

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery to create multifunctional molecules with potentially enhanced efficacy or novel mechanisms of action. nih.gov The 4-aminoquinoline scaffold has been successfully conjugated with a variety of heterocyclic systems. Although the following examples primarily utilize the 4-amino-7-chloroquinoline core, the synthetic approaches are directly applicable to the this compound scaffold.

Pyrazoline: Hybrid molecules containing a 4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) ring have been synthesized. nih.govnih.gov The synthesis typically involves the initial preparation of chalcone (B49325) derivatives bearing the 4-aminoquinoline moiety, followed by a cyclocondensation reaction with hydrazine (B178648) or its derivatives to form the pyrazoline ring. nih.gov

Pyrimidine: 4-aminoquinoline-pyrimidine hybrids have been developed, often by reacting a 4-aminoquinoline derivative with a terminal amino group on its side chain with a dichlorinated pyrimidine. nih.gov This allows for the exploration of the combined pharmacological effects of both heterocyclic systems.

Thiophene: Thiophene-based 4-aminoquinoline derivatives have been synthesized and shown to possess biological activity. nih.gov These can be prepared by coupling thiophene-containing amines with the 4-chloroquinoline core.

Imidazole (B134444): While specific examples of direct conjugation are less common in the readily available literature, imidazole-containing side chains can be introduced by reacting a 4-chloroquinoline with an aminoalkylimidazole.

Oxadiazole: Quinoline-1,3,4-oxadiazole conjugates have been synthesized through multi-step reactions, often involving the conversion of a carboxylic acid to a hydrazide, followed by cyclization to form the oxadiazole ring which is then linked to the quinoline core. researchgate.net

Triazole: The copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a highly efficient method for creating 4-aminoquinoline-triazole hybrids. mdpi.com This involves the reaction of a 4-azidoquinoline (B3382245) derivative with a terminal alkyne, or vice versa, to form the stable triazole linkage.

Sulfonamide: 4-aminoquinolyl-derived sulfonamides can be prepared by reacting an N-(7-chloro-4-quinolyl)-1,n-diaminoalkane with a sulfonyl chloride. nih.gov This introduces a sulfonamide linker in the side chain, which can modulate the compound's properties.

The following table summarizes the heterocyclic systems that have been conjugated with the 4-aminoquinoline scaffold and the typical synthetic approaches.

| Heterocycle | General Synthetic Strategy | Reference |

| Pyrazoline | Cyclocondensation of a 4-aminoquinoline-chalcone with hydrazine. | nih.govnih.gov |

| Pyrimidine | Reaction of an amino-functionalized 4-aminoquinoline with a dihalopyrimidine. | nih.gov |

| Thiophene | Coupling of a thiophene-containing amine with a 4-chloroquinoline. | nih.gov |

| Oxadiazole | Multi-step synthesis involving hydrazide formation and cyclization. | researchgate.net |

| Triazole | Copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). | mdpi.com |

| Sulfonamide | Reaction of an amino-functionalized 4-aminoquinoline with a sulfonyl chloride. | nih.gov |

Quinoline-Derivative Coordination Compounds

The nitrogen atoms within the quinoline ring system and in the 4-amino side chain of this compound are potential coordination sites for metal ions. The formation of metal complexes with quinoline derivatives can lead to novel compounds with interesting structural features and potentially enhanced biological activities. While there is a lack of specific research on the coordination compounds of this compound, studies on other aminoquinoline derivatives provide insight into their chelating behavior.

For instance, 8-aminoquinoline (B160924) and its derivatives are well-known chelating ligands that can form stable complexes with a variety of metal ions. It is plausible that this compound could act as a bidentate or even a tridentate ligand, depending on the nature of the side chain at the 4-amino position. The quinoline nitrogen and the nitrogen atoms of the side chain could coordinate to a metal center.

The synthesis of such coordination compounds would typically involve the reaction of this compound or its derivatives with a suitable metal salt in an appropriate solvent. The resulting complexes could then be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their structure and coordination geometry. The choice of metal ion would also be critical in determining the properties of the final complex.

Future Research Directions and Unexplored Potential

Addressing Research Gaps in the Compound's Comprehensive Biological Profile

A significant void exists in the scientific literature regarding the comprehensive biological profile of 4-Amino-7,8-dichloro-2-methylquinoline. While the broader class of 4-aminoquinolines is known for its antimalarial properties, the specific activity of this dichlorinated and methylated analog remains largely uncharacterized. Future research must prioritize a systematic evaluation of its activity against a diverse panel of parasitic, bacterial, viral, and cancer cell lines.

Initial studies should focus on its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov The unique dichlorination at the 7 and 8 positions may offer a strategy to overcome existing resistance mechanisms that plague current 4-aminoquinoline (B48711) therapies. taylorandfrancis.com

Beyond its potential as an antimalarial, the compound's broader antimicrobial and cytotoxic activities should be thoroughly investigated. High-throughput screening against a wide array of pathogens and cancer cell lines would provide a foundational understanding of its potential therapeutic reach.

Table 1: Proposed Initial Biological Screening for this compound

| Target Area | Specific Targets | Rationale |

| Antiparasitic | Plasmodium falciparum (chloroquine-sensitive and -resistant strains), Leishmania spp., Trypanosoma spp. | To determine its efficacy against malaria and other parasitic diseases. |

| Antibacterial | Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. | To explore its potential as a novel antibiotic. |

| Antiviral | A broad panel of viruses, including those for which 4-aminoquinolines have shown some activity (e.g., coronaviruses). | To identify any potential antiviral applications. |

| Anticancer | A diverse range of cancer cell lines (e.g., breast, lung, colon, leukemia). | To assess its potential as a chemotherapeutic agent. |

Exploration of Novel Therapeutic Applications Beyond Established Areas

The structural features of this compound suggest that its therapeutic potential may extend beyond the traditional applications of 4-aminoquinolines. The lipophilicity and electronic properties conferred by the dichloro and methyl substitutions could lead to interactions with novel biological targets.

One promising avenue for exploration is in the field of neurodegenerative diseases. Some 4-aminoquinoline derivatives have been investigated for their potential in treating conditions like Parkinson's disease. Future studies should examine the ability of this compound to modulate pathways implicated in neuroinflammation and neuronal cell death.

Furthermore, the anti-inflammatory properties of 4-aminoquinolines are well-documented. Research into the specific effects of this compound on inflammatory signaling cascades, such as those mediated by cytokines and chemokines, could reveal its potential for treating autoimmune disorders and other inflammatory conditions.

Advanced Computational Modeling for Optimized Derivatization

Computational modeling and in silico studies will be instrumental in guiding the rational design of more potent and selective derivatives of this compound. Molecular docking simulations can be employed to predict the binding affinity of the compound and its analogs to various biological targets. nih.govmbimph.com

These computational approaches can help identify key structural modifications that could enhance activity and reduce potential off-target effects. For instance, modifying the amino group at the 4-position with different side chains can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further elucidate the relationship between the chemical structure of these derivatives and their biological activity, providing a roadmap for future synthetic efforts. nih.gov

Table 2: Key Parameters for Computational Modeling of this compound Derivatives

| Modeling Technique | Objective | Potential Insights |

| Molecular Docking | Predict binding modes and affinities to target proteins. | Identification of key interactions and potential for target-specific optimization. |

| QSAR Analysis | Correlate chemical structure with biological activity. | Guidance for rational design of more potent analogs. |

| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early identification of potential liabilities and optimization of drug-like properties. |

Innovative Synthetic Pathways for Scalable Production and Diversity-Oriented Synthesis

The development of efficient and scalable synthetic routes is crucial for the further investigation and potential clinical translation of this compound and its derivatives. While general methods for the synthesis of 4-aminoquinolines exist, optimization for this specific substitution pattern is necessary. nih.govscholaris.camdpi.commdpi.com

Future research should focus on developing novel synthetic methodologies that allow for the facile introduction of the dichloro and methyl groups onto the quinoline (B57606) core. Furthermore, the exploration of diversity-oriented synthesis strategies will be vital for generating a library of analogs with varied substituents at different positions. This will enable a more comprehensive exploration of the structure-activity relationships and the identification of lead compounds with improved therapeutic profiles.

Investigation of Mechanisms of Resistance and Strategies to Overcome Them

Given the widespread resistance to existing 4-aminoquinoline drugs, a proactive investigation into potential mechanisms of resistance to this compound is essential. nih.gov Studies should be conducted to determine if the compound is susceptible to the same resistance mechanisms that affect chloroquine (B1663885), such as mutations in the P. falciparum chloroquine resistance transporter (PfCRT). nih.gov

Understanding how the unique dichlorination at the 7 and 8 positions might influence its interaction with resistance-conferring proteins is a key research question. If resistance does emerge, further studies should focus on developing strategies to overcome it. This could involve co-administration with known resistance-reversing agents or the design of hybrid molecules that combine the 4-aminoquinoline scaffold with another pharmacophore.

Conclusion

Summary of Key Academic Contributions and Findings Related to 4-Amino-7,8-dichloro-2-methylquinoline

Direct academic literature focusing specifically on this compound is limited. Its primary presence in the scientific domain appears to be as a commercially available chemical entity for research purposes. The key findings related to this compound are largely derived from its classification within the broader family of 4-aminoquinolines. Research on analogous compounds, particularly 4-amino-7-chloroquinoline derivatives, has established this scaffold as a "privileged structure" in drug discovery. frontiersin.org These studies have extensively documented the potential of this chemical class in developing treatments for malaria, cancer, and leishmaniasis. frontiersin.orgnih.govfrontiersin.org The core contribution of the 4-aminoquinoline (B48711) structure is its ability to interact with biological targets, an activity that can be finely tuned by substitutions on the quinoline (B57606) ring. researchgate.net Therefore, the main contribution related to this compound is its existence as a unique molecular building block, offering a distinct substitution pattern for medicinal chemists to explore within the well-established bioactivity profile of the 4-aminoquinoline family.

Outlook on the Future Significance of this compound in Chemical Biology and Drug Discovery Research

The future significance of this compound lies in its potential as a lead compound or intermediate for the development of novel therapeutic agents. The 4-aminoquinoline core is a validated pharmacophore for various diseases, including parasitic infections and cancer. nih.govmdpi.com The specific substitution pattern of this compound—a methyl group at the 2-position and chlorine atoms at the 7- and 8-positions—offers a unique opportunity to investigate structure-activity relationships (SAR).

Future research could focus on several key areas:

Antiproliferative and Antimalarial Screening: Given the known activities of related compounds, this molecule is a prime candidate for screening against various cancer cell lines and strains of Plasmodium falciparum, including those resistant to existing drugs. nih.govnih.gov

SAR Studies: The dichloro substitution at the 7- and 8-positions is less common than the singular 7-chloro substitution found in chloroquine (B1663885). Systematic studies could elucidate how this specific halogenation pattern affects target binding, selectivity, and pharmacokinetic properties compared to other halogenated quinolines. researchgate.net

Development of Derivative Libraries: The amino group at the 4-position serves as a convenient chemical handle for the synthesis of a diverse library of derivatives, a common strategy in drug discovery to optimize potency and reduce toxicity. scholaris.ca

Q & A

Q. How is X-ray crystallography used to confirm the structure of novel derivatives?

- Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Twin correction algorithms account for crystal imperfections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.